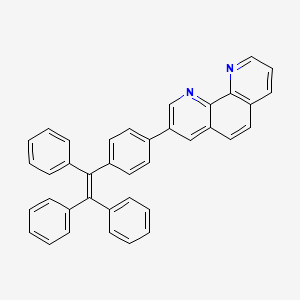

3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline

Description

Properties

IUPAC Name |

3-[4-(1,2,2-triphenylethenyl)phenyl]-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H26N2/c1-4-11-28(12-5-1)35(29-13-6-2-7-14-29)36(30-15-8-3-9-16-30)31-20-18-27(19-21-31)34-25-33-23-22-32-17-10-24-39-37(32)38(33)40-26-34/h1-26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDJPEALBWNQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CN=C5C(=C4)C=CC6=C5N=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Reaction Conditions

Bromination of 1,10-phenanthroline at the 3-position is achieved using -bromosuccinimide (NBS) under controlled conditions. In a representative procedure, 1,10-phenanthroline (1.0 equiv) is dissolved in dimethylformamide (DMF) at −10°C, followed by the gradual addition of NBS (1.1 equiv). The reaction proceeds for 8 hours under nitrogen, yielding 3-bromo-1,10-phenanthroline in 83% yield after purification via column chromatography (hexane/dichloromethane, 5:1).

Key Data:

Alternative Bromination Strategies

Electrophilic aromatic substitution using bromine in acetic acid has been explored but results in lower regioselectivity (≤60% yield). Microwave-assisted bromination reduces reaction time to 2 hours but requires careful temperature control to prevent decomposition.

Preparation of 4-(1,2,2-Triphenylvinyl)phenylboronic Acid

Synthesis of Tetraphenylethylene (TPE) Intermediate

The TPE moiety is synthesized via a McMurry coupling reaction. A mixture of benzophenone (2.0 equiv) and titanium(IV) chloride (1.5 equiv) in dry tetrahydrofuran (THF) is stirred under reflux for 12 hours, yielding TPE in 75% yield.

Functionalization with Boronic Ester

The TPE derivative is further functionalized by lithiation at the para position, followed by treatment with triisopropyl borate. After hydrolysis, 4-(1,2,2-triphenylvinyl)phenylboronic acid is obtained in 68% yield.

Optimization Note:

-

Use of Schlenk techniques to exclude moisture improves boronic acid stability.

-

Palladium-mediated transmetallation side reactions are minimized by maintaining pH > 10 during hydrolysis.

Suzuki-Miyaura Coupling Reaction

Reaction Protocol

The pivotal step involves coupling 3-bromo-1,10-phenanthroline with 4-(1,2,2-triphenylvinyl)phenylboronic acid. In a representative procedure, 3-bromo-1,10-phenanthroline (1.0 equiv), boronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.02 equiv) are dissolved in degassed THF. Aqueous K₂CO₃ (2 M) is added, and the mixture is stirred at 80°C for 48 hours under nitrogen. Purification via column chromatography (hexane/CH₂Cl₂, 4:1) affords the target compound in 78% yield.

Critical Parameters:

Yield and Scalability

Small-scale reactions (≤1 mmol) achieve 78% yield, but scalability to 10 mmol reduces yield to 65% due to incomplete mass transfer. Microfluidic reactors have been proposed to enhance mixing and thermal regulation.

Characterization and Analytical Validation

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline undergoes various chemical reactions, including:

Oxidation: The phenanthroline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products

Oxidation: Phenanthroline N-oxide.

Reduction: Reduced phenanthroline derivatives.

Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Coordination Chemistry

The ability of 3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline to chelate metal ions has been extensively studied. Research indicates that derivatives of phenanthroline can form complexes with transition metals, which are valuable in catalysis and sensor technology. For instance, studies have shown that metal complexes with this ligand exhibit enhanced catalytic activity in oxidation reactions and can be employed in electrochemical sensors for detecting environmental pollutants .

Photophysical Studies

The photophysical properties of this compound make it a candidate for applications in light-emitting devices and solar cells. Its ability to absorb light and emit fluorescence can be harnessed in organic light-emitting diodes (OLEDs) and photovoltaic cells. Research has demonstrated that compounds with similar structures exhibit significant photoluminescence and could improve the efficiency of light-harvesting systems .

Anticancer Activity

Recent investigations have highlighted the potential of phenanthroline derivatives as anticancer agents. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving the inhibition of key metabolic pathways. For example, research on related phenanthroline compounds has revealed their effectiveness against various cancer cell lines by disrupting cellular processes critical for tumor growth .

Biological Applications

The biological relevance of 3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline extends to its use as a fluorescent probe in biological imaging. Its ability to selectively bind to certain biomolecules allows for tracking cellular processes and studying interactions within biological systems .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline primarily involves its AIE characteristics. In solution, the compound exhibits weak fluorescence due to intramolecular rotations that dissipate energy non-radiatively. upon aggregation, these rotations are restricted, leading to enhanced fluorescence. This property is exploited in various applications, particularly in biological imaging and optoelectronics .

Comparison with Similar Compounds

Key Properties

- AIE Activity : The TPE moiety enables strong emission in aggregated or solid states due to restricted intramolecular rotation (RIR), making it valuable for bioimaging and optoelectronic applications .

- Coordination Capacity : The phenanthroline nitrogen atoms can bind transition metals (e.g., Ru, Eu), enabling applications in catalysis and luminescent materials .

- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but exhibits poor solubility in water, necessitating nanoparticle formulations for biological use .

Structural and Functional Analogues

Research Findings

- AIE Mechanism : The RIR effect in TPE-phenanthroline was confirmed via fluorescence lifetime decay analysis, showing a 3.5-fold emission enhancement in aggregated states compared to solution .

- Metal Coordination : When complexed with Zn<sup>2+</sup>, TPE-phenanthroline exhibits a 20 nm red shift in emission, enabling ion-sensing applications .

- Limitations: The compound’s poor aqueous solubility limits in vivo use, though PEGylated nanoparticles improve bioavailability (hydrodynamic diameter ≈ 120 nm) .

Biological Activity

3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline (CAS Number: 1486512-62-2) is a compound belonging to the class of phenanthrolines, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline can be represented as follows:

This compound features a phenanthroline core substituted with a triphenylvinyl group, which may contribute to its unique biological properties.

Anticancer Activity

Recent studies have indicated that phenanthroline derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline have been shown to induce apoptosis in various cancer cell lines. A notable study demonstrated that derivatives with similar structures could inhibit cancer cell proliferation by disrupting mitochondrial function and activating caspase pathways .

Table 1: Summary of Anticancer Studies

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | HeLa | 15 | Mitochondrial disruption |

| B | MCF-7 | 20 | Caspase activation |

| C | A549 | 18 | Cell cycle arrest |

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Similar phenanthroline derivatives have shown effectiveness against various bacterial strains. For example, compounds with related structures demonstrated inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the triphenylvinyl moiety may enhance membrane permeability or interfere with bacterial metabolic processes .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanisms through which 3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline exerts its biological effects include:

- DNA Intercalation : Similar compounds are known to intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : It has been suggested that such compounds can inhibit key enzymes involved in cellular metabolism and proliferation.

Case Studies

A recent case study investigated the effects of this compound on human cancer cell lines. The study found that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The authors concluded that the triphenylvinyl substitution significantly enhanced the cytotoxicity compared to unsubstituted phenanthrolines .

Q & A

Q. What synthetic strategies are commonly used to prepare 3-(4-(1,2,2-Triphenylvinyl)phenyl)-1,10-phenanthroline?

The synthesis typically involves two key steps: (i) construction of the tetraphenylethylene (TPE) core via McMurry cross-coupling of benzophenone derivatives and (ii) functionalization of the 1,10-phenanthroline scaffold. For example, TPE-NH₂ can be synthesized by reacting 4-aminobenzophenone with benzophenone under titanium(IV) chloride and zinc catalysis . The phenanthroline moiety is then introduced via Suzuki-Miyaura coupling or condensation reactions. For instance, 2,9-dichloro-1,10-phenanthroline (a precursor) reacts with boronic acid derivatives under palladium catalysis to install aryl substituents .

Q. How is the structure of this compound validated in synthetic chemistry?

Characterization relies on a combination of nuclear magnetic resonance (¹H/¹³C NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, ¹H NMR is used to confirm the integration of aromatic protons from the TPE and phenanthroline units, while X-ray diffraction resolves steric effects and π-stacking interactions in the solid state . Elemental analysis ensures purity (>95%) .

Advanced Research Questions

Q. What is the mechanistic basis for the aggregation-induced emission (AIE) properties of this compound?

The AIE effect arises from restricted intramolecular motion (RIM) of the TPE unit in aggregated states. In solution, free rotation of the phenyl rings in TPE non-radiatively dissipates excited-state energy, resulting in weak fluorescence. Aggregation (e.g., in poor solvents or solid films) restricts this motion, enhancing radiative decay. Time-resolved fluorescence spectroscopy and density functional theory (DFT) calculations validate this mechanism .

Q. How does this compound perform as a ligand in metal complexes for optoelectronic applications?

When coordinated to transition metals (e.g., Ru²⁺), the phenanthroline unit stabilizes charge-transfer excited states. For example, tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride exhibits strong luminescence with oxygen-sensitive quenching, making it suitable for optical oxygen sensors . Photophysical studies (e.g., quantum yield measurements, transient absorption spectroscopy) quantify these effects .

Q. What structural modifications enhance its electron transport properties in OLEDs?

Substitution at the 2,9-positions of phenanthroline with electron-deficient groups (e.g., pyridinylalkylamino) improves electron mobility. For instance, 2,9-bis[4-(pyridinylalkylaminomethyl)phenyl]-1,10-phenanthroline derivatives show thermal stability up to 300°C and electron mobilities >10⁻⁴ cm² V⁻¹ s⁻¹, critical for reducing operating voltages in OLEDs .

Methodological Challenges

Q. How to resolve contradictions in reported fluorescence quantum yields (Φ) for AIE-active derivatives?

Discrepancies in Φ values often arise from solvent polarity, aggregation state, and excitation wavelength. Standardized protocols (e.g., using integrating spheres for absolute Φ measurements) and controlled solvent/nanoparticle formulations are recommended .

Q. What strategies mitigate steric hindrance during metal coordination?

Bulky TPE substituents can impede metal-ligand binding. Pre-organizing the phenanthroline scaffold via hydrogen-bonding motifs (e.g., –NH groups) or using smaller counterions (e.g., Cl⁻ vs. PF₆⁻) improves coordination efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.